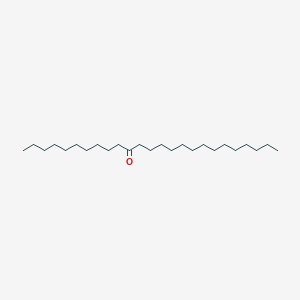
11-Pentacosanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Pentacosanone typically involves the oxidation of long-chain alcohols or the decarboxylation of long-chain fatty acids. One common method is the oxidation of 11-pentacosanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction is usually carried out under mild conditions to prevent over-oxidation.
Industrial Production Methods: Industrial production of this compound can involve the catalytic dehydrogenation of long-chain hydrocarbons. This process requires high temperatures and the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions must be carefully controlled to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 11-Pentacosanone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol, 11-pentacosanol, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 11-Pentacosanoic acid.
Reduction: 11-Pentacosanol.
Substitution: Various alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
11-Pentacosanone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain ketones and their reactivity.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the production of specialty waxes and coatings with unique reflective properties.
Mecanismo De Acción
The mechanism of action of 11-Pentacosanone in biological systems involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In insects, it is believed to interact with specific proteins involved in the synthesis and secretion of waxes, contributing to UV reflection and color change .
Comparación Con Compuestos Similares
2-Pentacosanone: Another long-chain methyl ketone with similar properties but differing in the position of the carbonyl group.
13-Pentacosanone: Similar in structure but with the carbonyl group located at the 13th carbon.
Uniqueness: 11-Pentacosanone is unique due to its specific position of the carbonyl group, which influences its reactivity and interaction with biological systems
Propiedades
Número CAS |
596814-07-2 |
|---|---|
Fórmula molecular |
C25H50O |
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
pentacosan-11-one |
InChI |
InChI=1S/C25H50O/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-25(26)23-21-19-17-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clave InChI |
FXSZWEOTLFFSJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![N-Nitroso-N-spiro[2.2]pentan-1-ylurea](/img/structure/B12576399.png)
![4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B12576404.png)

![6,7-Dimethylidenebicyclo[3.1.1]heptane](/img/structure/B12576425.png)
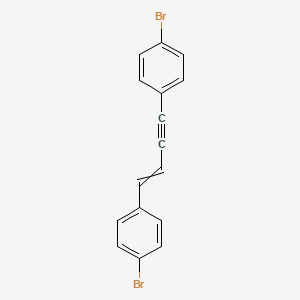
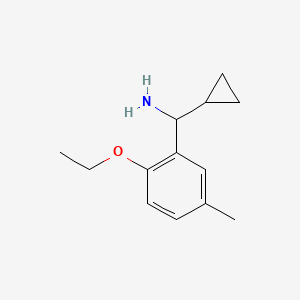
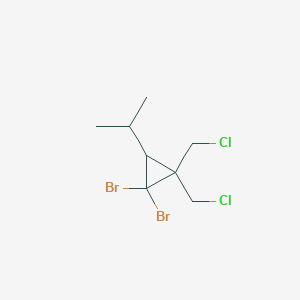
![4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine](/img/structure/B12576439.png)
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile](/img/structure/B12576453.png)
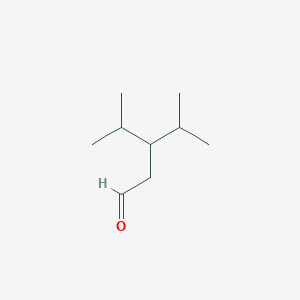
![2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B12576473.png)
![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
